Methyl 2-iodooxazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-iodooxazole-5-carboxylate is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered rings containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-iodooxazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of terminal alkynes with n-butyllithium, followed by the addition of aldehydes, molecular iodine, and hydroxylamine . This method is advantageous due to its high regioselectivity and efficiency.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and metal-free synthetic routes are often employed to minimize environmental impact and reduce costs .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-iodooxazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion to oxazole derivatives.
Reduction: Formation of reduced oxazole compounds.
Substitution: Halogen exchange reactions.
Common Reagents and Conditions
Oxidation: Typically involves reagents like TEMPO and TMSN3.
Reduction: Utilizes reducing agents such as sodium borohydride.
Substitution: Employs halogenating agents like N-bromosuccinimide.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, which are valuable intermediates in organic synthesis .
Wissenschaftliche Forschungsanwendungen
Methyl 2-iodooxazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in developing new pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of methyl 2-iodooxazole-5-carboxylate involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways involving the formation of reactive intermediates, which can interact with biological macromolecules . These interactions often lead to the inhibition of microbial growth or modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 5-phenylisoxazole-3-carboxylate: Another oxazole derivative with similar synthetic routes.
Macrooxazole B: A 2,5-disubstituted oxazole derivative with notable antimicrobial activity.
Uniqueness
Methyl 2-iodooxazole-5-carboxylate is unique due to its specific iodine substitution, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable compound for developing new chemical entities with diverse applications .
Eigenschaften
Molekularformel |
C5H4INO3 |
---|---|
Molekulargewicht |
252.99 g/mol |
IUPAC-Name |
methyl 2-iodo-1,3-oxazole-5-carboxylate |
InChI |
InChI=1S/C5H4INO3/c1-9-4(8)3-2-7-5(6)10-3/h2H,1H3 |
InChI-Schlüssel |
IZCFVFHYRWCAGV-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CN=C(O1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.